6-(Bromomethyl)-2,2-difluorospiro[2.5]octane
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Overview
Description
6-(Bromomethyl)-2,2-difluorospiro[2.5]octane is a chemical compound with the molecular formula C9H13BrF2 and a molecular weight of 239.1 g/mol . This compound belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure where two rings share a single atom . The presence of bromine and fluorine atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane typically involves the reaction of a suitable precursor with bromine and fluorine-containing reagents. One common method involves the bromination of a spirocyclic precursor followed by fluorination under controlled conditions . The reaction conditions often require the use of solvents like dioxane and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
6-(Bromomethyl)-2,2-difluorospiro[2.5]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Addition Reactions: The presence of fluorine atoms allows for addition reactions with electrophiles.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Bromomethyl)-2,2-difluorospiro[2.5]octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function . The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
6-(Bromomethyl)-2,2-difluorospiro[2.5]octane can be compared with other spirocyclic compounds, such as:
6-(Bromomethyl)spiro[2.5]octane: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
6-(Chloromethyl)-2,2-difluorospiro[2.5]octane: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
The presence of both bromine and fluorine atoms in this compound makes it unique and versatile for various chemical and industrial applications .
Properties
IUPAC Name |
6-(bromomethyl)-2,2-difluorospiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2/c10-5-7-1-3-8(4-2-7)6-9(8,11)12/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEKJEMTTXZKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CBr)CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247105-60-6 |
Source
|
Record name | 6-(bromomethyl)-1,1-difluorospiro[2.5]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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